N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophene moiety. Key structural elements include:
- Thieno[3,2-d]pyrimidine backbone: A bicyclic system with sulfur and nitrogen atoms, contributing to π-π stacking and hydrogen-bonding interactions.
- 2,4-Dioxo groups: Enhance polarity and hydrogen-bonding capacity, influencing receptor binding.
- 3-(Thiophen-2-yl)ethyl substituent: A lipophilic group that may modulate membrane permeability and target engagement.
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide side chain: The 3,4-dimethoxy phenyl group likely improves solubility and pharmacokinetic properties compared to non-polar aryl substituents.
This compound’s design aligns with trends in medicinal chemistry where hybrid heterocycles are engineered to optimize bioactivity and drug-like properties. Below, we systematically compare it to structurally related analogs.
Properties
Molecular Formula |
C24H25N3O5S2 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H25N3O5S2/c1-31-19-6-5-16(14-20(19)32-2)7-10-25-21(28)15-27-18-9-13-34-22(18)23(29)26(24(27)30)11-8-17-4-3-12-33-17/h3-6,9,12-14H,7-8,10-11,15H2,1-2H3,(H,25,28) |
InChI Key |
KLKKGSSDNJIJLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization via Urea Fusion
In a representative procedure, 2-amino-5-(thiophen-2-yl)thiophene-3-carboxylic acid (1.0 equiv) is heated with urea (5.0 equiv) at 180°C for 8 hours under inert atmosphere. The reaction proceeds via nucleophilic attack of the urea nitrogen on the carbonyl carbon, followed by dehydration to form the pyrimidinone ring. The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1), yielding 3-(thiophen-2-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with a reported yield of 65–72%.
Key Parameters
- Temperature: 170–190°C
- Solvent: Solvent-free conditions
- Catalyst: None required
Chlorination at the N1 Position
Activation of the N1 position for subsequent acetamide incorporation requires chlorination.
Phosphorus Oxychloride-Mediated Chlorination
The 3-substituted pyrimidinone (1.0 equiv) is refluxed in phosphorus oxychloride (POCl3, 10 equiv) for 6–8 hours. The reaction converts the lactam oxygen to a chloro group, yielding 1-chloro-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Excess POCl3 is removed under reduced pressure, and the residue is quenched with ice-water. The product is extracted with chloroform and recrystallized from ethanol (75–82% yield).
Critical Considerations
- Reaction time: Prolonged heating (>10 hours) leads to decomposition.
- Safety: POCl3 is moisture-sensitive; rigorous anhydrous conditions are mandatory.
Installation of the Acetamide Side Chain
The final step involves coupling the chlorinated intermediate with 2-(3,4-dimethoxyphenyl)ethylamine.
Nucleophilic Displacement with Glycine Derivative
1-Chloro intermediate (1.0 equiv) is reacted with ethyl glycinate (1.5 equiv) in the presence of Hunig’s base (2.0 equiv) in acetonitrile at 80°C for 24 hours. This substitutes the chloride with a glycine ethyl ester moiety. Saponification with NaOH (2M) in ethanol/water (1:1) yields the carboxylic acid intermediate, which is then activated to the acyl chloride using thionyl chloride.
Amide Coupling with 2-(3,4-Dimethoxyphenyl)ethylamine
The acyl chloride (1.0 equiv) is treated with 2-(3,4-dimethoxyphenyl)ethylamine (1.1 equiv) in dichloromethane and triethylamine (2.0 equiv) at 0°C to room temperature for 12 hours. The reaction is quenched with water, and the product is purified via column chromatography (ethyl acetate/hexanes, 1:1), yielding the target compound in 45–55% overall yield.
Alternative Approach: HATU-Mediated Coupling
For higher efficiency, the carboxylic acid intermediate (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF, followed by addition of the amine (1.1 equiv). This method achieves yields of 60–68% with reduced side products.
Analytical Characterization
Spectroscopic Validation
- IR Spectroscopy : N-H stretch at 3280 cm⁻¹, C=O stretches at 1680 cm⁻¹ (pyrimidinone) and 1650 cm⁻¹ (amide).
- ¹H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 5.2 Hz, 1H, thiophene), 6.85–6.75 (m, 6H, aromatic), 4.25 (t, J = 7.6 Hz, 2H, CH2N), 3.75 (s, 6H, OCH3).
- ¹³C NMR : 165.2 ppm (amide C=O), 158.4 ppm (pyrimidinone C=O).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity.
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Competing O- vs. N-alkylation is minimized using bulky bases (e.g., DIPEA) and polar aprotic solvents.
- Acyl Chloride Stability : In situ generation and immediate use prevent hydrolysis.
- Scale-Up Limitations : Continuous flow systems improve POCl3 handling and reaction consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities among related compounds:
Key Observations :
- Aryl Group Effects: The 3,4-dimethoxyphenethyl group in the target compound (vs.
- Thiophene vs. Thiadiazole : The thiophen-2-ylethyl group (target compound) offers π-conjugation, whereas the thiadiazole in may increase metabolic stability due to sulfur content.
Physicochemical and Pharmacokinetic Properties
Computational studies (e.g., Tanimoto similarity indices, –7) suggest that structural variations significantly influence drug-likeness:
Analysis :
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing existing research findings and case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C24H25N3O5S2
- Molecular Weight : 499.6 g/mol
- Structural Features : Contains a thiophene ring and a pyrimidine moiety which are known for their diverse biological activities.
Anti-inflammatory Properties
Preliminary studies suggest that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{...} may exhibit anti-inflammatory and analgesic properties. The mechanisms of action are believed to involve modulation of inflammatory signaling pathways, particularly through inhibition of cyclooxygenase enzymes and prostaglandin E synthase (mPGES-1), which are crucial in inflammation-related disorders .
Antitumor Activity
Thiophene-containing compounds have been investigated for their antitumor activities. One study reported that derivatives with similar structural motifs demonstrated potent inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is critical in cancer cell proliferation. Compounds in this class showed IC50 values significantly lower than established controls, indicating strong potential for further development as anticancer agents .
Case Studies and Research Findings
The biological activity of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{...} is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory processes and tumorigenesis.
- Modulation of Cell Signaling : By affecting signaling pathways such as PI3K/Akt/mTOR, the compound could alter cell proliferation and survival.
- Antioxidant Activity : Similar compounds have shown antioxidant properties that could contribute to their therapeutic effects by reducing oxidative stress in cells .
Q & A
Q. Optimization Strategies :
- Apply Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for yield and purity .
- Monitor reaction progress via TLC or HPLC to minimize side products.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and thiophene protons (δ 6.8–7.4 ppm). Compare with reference data from structurally similar compounds (e.g., reports δ 7.82 ppm for aromatic H-4′) .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]+ observed at m/z 591.68) .
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, and S percentages (e.g., reports C: 45.29% vs. Calcd. 45.36%) .
Q. Example Table: Key 1H NMR Signals
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiophene H-3, H-4 | 7.10–7.40 | Multiplet |
| Methoxy groups (-OCH₃) | 3.75–3.85 | Singlet |
| Acetamide NH | ~10.10 | Broad singlet |
Advanced: How can researchers resolve discrepancies between experimental and theoretical elemental analysis results?
Methodological Answer:
Discrepancies (e.g., C: 45.29% found vs. 45.36% calculated in ) may arise from:
- Sample impurities : Recrystallize the compound using mixed solvents (e.g., ethanol/water) and re-analyze .
- Instrument calibration : Verify analyzer accuracy with certified standards (e.g., acetanilide for nitrogen content).
- Hydrate formation : Conduct thermogravimetric analysis (TGA) to detect adsorbed water or solvent .
Advanced: What computational methods are used to predict the compound’s electronic structure and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), aiding in reactivity prediction .
- Molecular Dynamics (MD) Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., kinase enzymes) .
Advanced: How can researchers design experiments to optimize reaction yield and scalability?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., ’s approach for diazomethane synthesis) .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Scale-Up Considerations :
Advanced: What strategies are employed to determine the crystal structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in a 1:1 dichloromethane/hexane mixture. Resolve disorder in flexible side chains (e.g., thiophen-2-yl ethyl group) using SHELXL refinement .
- Powder XRD : Compare experimental patterns with simulated data from Mercury software to confirm phase purity .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) using CrystalExplorer .
Advanced: How can structure-activity relationships (SAR) be assessed for potential biological activity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan) and test against biological targets (e.g., cancer cell lines) .
- Pharmacophore Modeling : Use MOE or Schrödinger to identify critical hydrogen-bond acceptors (e.g., pyrimidine-2,4-dione moiety) .
- In Vitro Assays :
- Measure IC₅₀ values for kinase inhibition using ADP-Glo™ assays .
- Assess metabolic stability in human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
